molecular formula C9H8ClNS B2733751 5-(1-Chloroethyl)benzo[d]thiazole CAS No. 1884155-70-7

5-(1-Chloroethyl)benzo[d]thiazole

Cat. No.: B2733751
CAS No.: 1884155-70-7
M. Wt: 197.68
InChI Key: VBLITEVHYIURRX-UHFFFAOYSA-N
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Description

5-(1-Chloroethyl)benzo[d]thiazole is a chemical compound with the molecular formula C9H8ClNS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound has garnered attention in scientific research due to its diverse range of applications and potential biological activities .

Scientific Research Applications

5-(1-Chloroethyl)benzo[d]thiazole has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

While the specific mechanism of action for 5-(1-Chloroethyl)benzo[d]thiazole is not mentioned in the search results, thiazoles are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Future Directions

Benzothiazole derivatives, including 5-(1-Chloroethyl)benzo[d]thiazole, have shown potential in various areas of research, particularly in the development of new anti-tubercular compounds . Future research may focus on exploring its potential uses in other areas of medicinal chemistry.

Preparation Methods

The synthesis of 5-(1-Chloroethyl)benzo[d]thiazole can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with 1-chloroethyl ketone under specific reaction conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

5-(1-Chloroethyl)benzo[d]thiazole undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Comparison with Similar Compounds

5-(1-Chloroethyl)benzo[d]thiazole can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and biological properties compared to other similar compounds .

Properties

IUPAC Name

5-(1-chloroethyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS/c1-6(10)7-2-3-9-8(4-7)11-5-12-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLITEVHYIURRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)SC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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